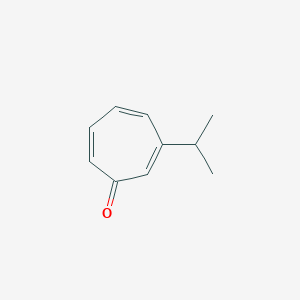

3-Isopropylcyclohepta-2,4,6-trien-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

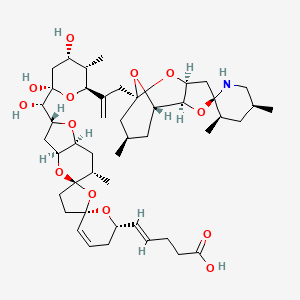

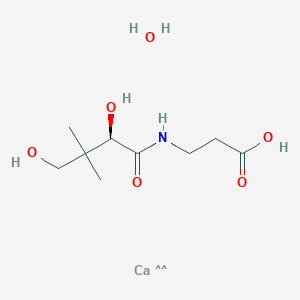

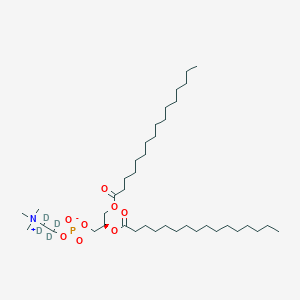

3-Isopropylcyclohepta-2,4,6-trien-1-one is an organic compound with a molecular weight of 148.2 . It is a liquid at room temperature . This compound is a derivative of tropolone, which is a monoterpenoid – cyclohepta-2,4,6-trien-1-one substituted by a hydroxy group at position 2 and an isopropyl group at position 4 .

Synthesis Analysis

The synthesis of this compound and its derivatives is a topic of ongoing research . One approach involves the carbonylative [2+2+2+1] cycloaddition of triynes in the presence of a Rh complex catalyst and CO .Molecular Structure Analysis

The molecular structure of this compound consists of a ring of seven carbon atoms with three conjugated alkene groups and a ketone group . The InChI code for this compound is 1S/C10H12O/c1-8(2)9-5-3-4-6-10(11)7-9/h3-8H,1-2H3 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 148.2 .Scientific Research Applications

Structural Determination and Interactions

The compound and its derivatives have been subjects of structural determination to understand their crystalline forms and molecular interactions. For example, the structure of 3,7-dibromo-2-hydroxy-6-isopropylcyclohepta-2,4,6-trien-1-one was redetermined to observe strong inter- and intramolecular hydrogen bonds, showcasing the compound's potential in forming stable molecular structures (Steyl & Roodt, 2003).

Photophysical and Photochemical Properties

Tris-tropolonato erbium(III) complexes, utilizing derivatives of 3-Isopropylcyclohepta-2,4,6-trien-1-one, have been prepared and characterized for their photophysical properties. These complexes show efficient near-infrared emissions, suggesting their application in telecommunications as plastic amplifiers (Bertolo et al., 2006).

Organic Synthesis and Chemical Reactivity

The compound's framework has been utilized in organic synthesis and chemical reactivity studies. For instance, Buchner reaction and azirine modification approaches have been applied to cycloheptatriene-containing nitrogen heterocyclic scaffolds, demonstrating the versatility of these compounds in synthetic organic chemistry (Galenko et al., 2021).

Electrocatalysis and Electrochemical Transformations

Electrochemical investigations of dihalomethyl-substituted cyclohexadienones have shown reductive dehalogenation leading to compounds such as 4- or 2-methylcyclohepta-2,4,6-trien-1-one, indicating the potential of these compounds in electrocatalysis and electrochemical transformations (Moiseeva et al., 2011).

Mechanistic Insights into Chemical Reactions

Studies on the rearrangements of phenylcarbene to cycloheptatetraene and other related transformations provide deep mechanistic insights into the reactivity and stability of these compounds, contributing to our understanding of complex chemical reaction pathways (Schreiner et al., 1996).

Safety and Hazards

properties

IUPAC Name |

3-propan-2-ylcyclohepta-2,4,6-trien-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-8(2)9-5-3-4-6-10(11)7-9/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLGYGGHVBUAQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)C=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701254372 |

Source

|

| Record name | 3-(1-Methylethyl)-2,4,6-cycloheptatrien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701254372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35193-01-2 |

Source

|

| Record name | 3-(1-Methylethyl)-2,4,6-cycloheptatrien-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35193-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-Methylethyl)-2,4,6-cycloheptatrien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701254372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyano-N-[(hydroxyamino)methylene]-3-phenyl-2-propenamide](/img/structure/B6595496.png)

![Sodium 2,3-dihydroxypropyl (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl phosphate](/img/structure/B6595515.png)

![Sodium (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate](/img/structure/B6595518.png)

![alpha-(4-Chlorophenyl)-N-[(methoxyamino)methylene]-3-(trifluoromethyl)-2-quinoxalineacetamide](/img/structure/B6595551.png)